N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide
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Overview
Description
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and a furan ring, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran with alpha,alpha,alpha-trifluoro-p-toluoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-alpha,alpha,alpha-trifluoro-p-toluamide can be compared with similar compounds, such as:
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide: Shares the furan ring but differs in the presence of an isonicotinamide group.
2,3-Pyridinedicarboximide, N-(5,5-dimethyl-2-oxotetrahydro-3-furyl): Contains a pyridine ring and dicarboximide group, offering different chemical properties. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct reactivity and interaction capabilities.
Properties
CAS No. |
77694-32-7 |
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Molecular Formula |
C14H14F3NO3 |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H14F3NO3/c1-13(2)7-10(12(20)21-13)18-11(19)8-3-5-9(6-4-8)14(15,16)17/h3-6,10H,7H2,1-2H3,(H,18,19) |
InChI Key |
SULKUAAIRXGOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
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